molecular formula C17H23N3O4S B10880646 1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10880646
M. Wt: 365.4 g/mol
InChI Key: LDFXJTXXVZTHRV-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a chemical compound of interest in medicinal chemistry and pharmacological research. Its structure, featuring a piperazine core substituted with a cyclohexenylmethyl group and a 4-nitrophenylsulfonyl moiety, is characteristic of molecules designed to modulate biological targets . The arylsulfonyl group is a common pharmacophore found in compounds investigated as potential inhibitors for various enzymes and receptors . This reagent is intended for use in early-stage research and development, including target identification, structure-activity relationship (SAR) studies, and biochemical assay development. It is strictly for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for laboratory chemicals.

Properties

Molecular Formula

C17H23N3O4S

Molecular Weight

365.4 g/mol

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H23N3O4S/c21-20(22)16-6-8-17(9-7-16)25(23,24)19-12-10-18(11-13-19)14-15-4-2-1-3-5-15/h1-2,6-9,15H,3-5,10-14H2

InChI Key

LDFXJTXXVZTHRV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

The compound 1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C16_{16}H20_{20}N2_2O2_2S
  • Molecular Weight : 304.41 g/mol

The compound features a piperazine ring substituted with a cyclohexene group and a nitrophenyl sulfonyl moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that piperazine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Piperazine compounds have been shown to possess antibacterial and antifungal properties. For instance, studies have demonstrated that similar piperazine derivatives can inhibit the growth of various pathogenic bacteria and fungi.
  • Anticancer Properties : Some piperazine derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Receptor Binding : Piperazine compounds often interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : Certain derivatives inhibit key enzymes involved in cell proliferation and survival.
  • Oxidative Stress Induction : These compounds may increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death in cancer cells.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The results showed that compounds with similar structural features to this compound induced significant apoptosis in leukemia cells, with IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of piperazine derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/MIC Values
1-(Cyclohex-3-en-1-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazineAnticancerIC50 ~ 10 µM
Piperazine Derivative AAntimicrobialMIC = 32 µg/mL (E. coli)
Piperazine Derivative BAnticancerIC50 ~ 5 µM
Piperazine Derivative CAntimicrobialMIC = 16 µg/mL (S. aureus)

Scientific Research Applications

Biological Activities

1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has been investigated for various pharmacological activities:

Antimicrobial Activity

Studies have shown that compounds with a piperazine backbone exhibit significant antimicrobial properties. For instance, derivatives of piperazine have demonstrated effectiveness against various bacterial strains, including resistant strains. In vitro assays indicate that this compound may inhibit bacterial growth through enzyme inhibition mechanisms, such as targeting bacterial squalene synthase, which is crucial for membrane integrity in bacteria .

Anticancer Potential

Research indicates that this compound can induce apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways, particularly through the inhibition of anti-apoptotic proteins like BCL-2. In vitro studies have shown that it can effectively reduce cell viability in various cancer cell lines, including breast and colon cancer .

Enzyme Inhibition

The sulfonamide group present in the compound is known for its ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase. This inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various piperazine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting potent antimicrobial activity comparable to standard antibiotics .

Case Study 2: Anticancer Activity

A series of experiments conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AnticancerBreast Cancer CellsApoptosis induction
Enzyme InhibitionAcetylcholinesteraseInhibition observed

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with sulfonyl and aromatic substituents exhibit diverse physicochemical and biological properties depending on their structural variations. Below is a comparative analysis of key analogs:

Structural Analogues and Substituent Effects

Compound Name 1-Position Substituent 4-Position Substituent Key Properties Reference
1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine Cyclohex-3-enylmethyl 4-Nitrobenzenesulfonyl High lipophilicity; potential stereochemical effects due to cyclohexene ring.
1-(Bis(4-fluorophenyl)methyl)-4-[(4-nitrophenyl)sulfonyl]piperazine Bis(4-fluorophenyl)methyl 4-Nitrobenzenesulfonyl Enhanced antiproliferative activity due to fluorinated aromatic groups; mp 120–124°C.
1-Methyl-4-(4-nitrophenyl)piperazine Methyl 4-Nitrobenzenesulfonyl Simplified structure with lower steric hindrance; mp 96°C; yield 96%.
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine 3-Chlorobenzyl 4-Methylbenzenesulfonyl Reduced electron-withdrawing effect (methyl vs. nitro); higher solubility in polar solvents.
(2R)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine 4-tert-Butylbenzenesulfonyl 4-Nitrophenyl Stereospecific activity; tert-butyl group increases metabolic stability.

Physicochemical Properties

  • Melting Points : Compounds with rigid aromatic substituents (e.g., benzhydryl) exhibit higher melting points (120–230°C) compared to flexible cyclohexene derivatives .
  • Solubility : Chloro- or methyl-substituted analogs (e.g., ) show increased solubility in organic solvents, whereas nitro groups reduce aqueous solubility but enhance stability.

Preparation Methods

Direct Mono-Alkylation

Piperazine reacts with cyclohex-3-en-1-ylmethyl bromide in polar aprotic solvents (e.g., DMF, acetonitrile) using bases like potassium carbonate or sodium hydride. A representative procedure involves:

  • Reagents : Piperazine (1 equiv), cyclohex-3-en-1-ylmethyl bromide (1.1 equiv), K₂CO₃ (2 equiv).

  • Solvent : DMF, 0°C to room temperature, 12–24 hours.

  • Workup : Aqueous extraction, drying (MgSO₄), and solvent evaporation.

This method yields 1-(cyclohex-3-en-1-ylmethyl)piperazine as a key intermediate. Excess alkylating agent risks di-alkylation, necessitating precise stoichiometry.

Protective-Group-Assisted Alkylation

To enhance selectivity, one nitrogen is protected (e.g., with tert-butoxycarbonyl [Boc] or ethoxycarbonyl groups). For example:

  • Protection : Treat piperazine with di-tert-butyl dicarbonate (Boc₂O) to form 1-Boc-piperazine .

  • Alkylation : React with cyclohex-3-en-1-ylmethyl bromide under basic conditions.

  • Deprotection : Remove Boc via acidic hydrolysis (HCl in dioxane).

This approach minimizes di-alkylation and simplifies purification.

Sulfonylation of Mono-Alkylated Piperazine

The intermediate 1-(cyclohex-3-en-1-ylmethyl)piperazine undergoes sulfonylation with 4-nitrobenzenesulfonyl chloride :

  • Reagents : 1-(Cyclohex-3-en-1-ylmethyl)piperazine (1 equiv), 4-nitrobenzenesulfonyl chloride (1.1 equiv), triethylamine (2 equiv).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF), 0°C to room temperature, 4–6 hours.

  • Workup : Wash with dilute HCl, dry (Na₂SO₄), and concentrate.

Key Considerations :

  • Excess sulfonyl chloride may sulfonate residual amines.

  • Triethylamine neutralizes HCl, driving the reaction to completion.

One-Pot Sequential Functionalization

A streamlined one-pot method combines alkylation and sulfonylation without isolating intermediates:

  • Alkylation : Piperazine + cyclohex-3-en-1-ylmethyl bromide (1.1 equiv) in DMF/K₂CO₃.

  • Sulfonylation : Direct addition of 4-nitrobenzenesulfonyl chloride (1.1 equiv) and triethylamine.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Advantages : Reduced handling, higher throughput.
Challenges : Requires precise stoichiometry to avoid side products.

Alternative Routes via Intermediate Isolation

Synthesis of 4-[(4-Nitrophenyl)sulfonyl]piperazine

An alternative pathway first sulfonylates piperazine, followed by alkylation:

  • Sulfonylation : Piperazine + 4-nitrobenzenesulfonyl chloride → 4-[(4-nitrophenyl)sulfonyl]piperazine .

  • Alkylation : React with cyclohex-3-en-1-ylmethyl bromide under basic conditions.

Limitations : Sulfonamides are less nucleophilic, necessitating harsher alkylation conditions (e.g., NaH in DMF at 60°C).

Hydrogenation of Cyclohexenyl Precursors

If starting from a saturated cyclohexyl derivative, dehydrogenation introduces the double bond:

  • Alkylation : Piperazine + cyclohexylmethyl bromide → 1-(cyclohexylmethyl)piperazine .

  • Dehydrogenation : Use catalysts like Pd/C or PtO₂ under heated conditions.

  • Sulfonylation : As previously described.

This method avoids handling unsaturated intermediates but requires additional steps.

Optimization of Reaction Conditions

Solvent Selection

  • Alkylation : DMF or acetonitrile enhances nucleophilicity.

  • Sulfonylation : DCM or THF minimizes side reactions.

Temperature and Time

  • Alkylation : 0°C to room temperature (prevents overheating).

  • Sulfonylation : Room temperature, 4–6 hours (avoids sulfonic acid formation).

Analytical and Purification Methods

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves mono- vs. di-substituted products.

  • Crystallization : Recrystallize from ethanol/water mixtures for high-purity isolates.

  • Spectroscopy : ¹H NMR confirms substitution patterns (e.g., cyclohexenyl protons at δ 5.4–5.6 ppm).

Challenges and Mitigation Strategies

  • Di-Alkylation : Use protective groups or limit alkylating agent to 1.1 equiv.

  • Incomplete Sulfonylation : Ensure excess sulfonyl chloride and efficient HCl scavenging.

  • Isomerism : The cyclohexenyl group may introduce geometric isomers; chiral resolution is unnecessary for non-stereogenic centers .

Q & A

Q. What are the key synthetic routes for preparing 1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves N-alkylation of the piperazine core followed by sulfonylation with 4-nitrobenzenesulfonyl chloride. Critical steps include:

  • Piperazine Functionalization : React piperazine with cyclohex-3-en-1-ylmethyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (K₂CO₃ or Et₃N) to yield the N-alkylated intermediate .
  • Sulfonylation : Treat the intermediate with 4-nitrobenzenesulfonyl chloride in dichloromethane at 0–5°C to prevent side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio for sulfonylation) and using anhydrous conditions to avoid hydrolysis .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., cyclohexenyl protons at δ 5.4–5.6 ppm and sulfonyl group integration) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 393.15) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., H-bonding with sulfonyl groups) .

Q. What preliminary biological screening strategies are recommended for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against proteases (e.g., SARS-CoV-2 Mpro) using fluorescence-based assays (IC₅₀ determination) .
    • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) via broth microdilution (MIC values) .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

Methodological Answer:

  • Modify Substituents :
    • Cyclohexenyl Group : Replace with other bicyclic systems (e.g., indane) to assess steric effects on receptor binding .
    • Sulfonyl Group : Test electron-withdrawing (e.g., CF₃) vs. electron-donating (e.g., OMe) para-substituents on the phenyl ring .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with sulfonyl oxygen) .
  • In Vivo Models : Evaluate pharmacokinetics (oral bioavailability, half-life) in rodent models to prioritize lead compounds .

Q. What crystallographic insights can guide the design of non-covalent inhibitors using this scaffold?

Methodological Answer:

  • Co-crystallization : Soak the compound with target proteins (e.g., viral proteases) and resolve structures via X-ray diffraction (2.0–2.5 Å resolution) to identify binding pockets .
  • Key Interactions : Analyze π-π stacking between the nitro group and aromatic residues (e.g., His41 in SARS-CoV-2 Mpro) and hydrophobic contacts with cyclohexenyl groups .
  • Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy contributions .

Q. How can stability and degradation pathways be evaluated under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions. Monitor via HPLC for degradation products (e.g., sulfonic acid derivatives) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify cytochrome P450 isoforms involved using selective inhibitors .
  • Solid-State Stability : Perform accelerated stability testing (40°C/75% RH) over 6 months. Characterize polymorphic transitions via DSC and PXRD .

Q. What computational methods are effective in predicting off-target effects?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (GROMACS) to assess conformational stability and predict off-target binding (e.g., dopamine receptors) .
  • Machine Learning Models : Train classifiers on ChEMBL data to predict toxicity (e.g., hERG inhibition) based on molecular descriptors (LogP, polar surface area) .
  • Docking Screens : Use virtual libraries (ZINC15) to cross-screen against unrelated targets (e.g., kinases) and prioritize low-risk candidates .

Q. How can enantiomeric purity be controlled during synthesis, and what analytical methods are essential?

Methodological Answer:

  • Chiral Resolution : Employ chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phase to separate enantiomers .
  • Asymmetric Catalysis : Use Pd-catalyzed asymmetric alkylation with (R)-BINAP ligands to achieve >90% ee .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with simulated data (TD-DFT calculations) .

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